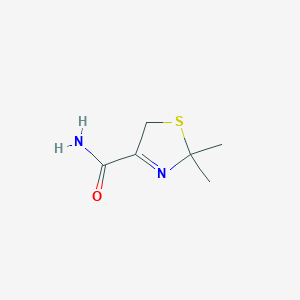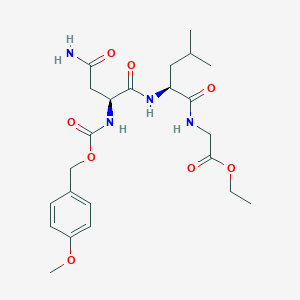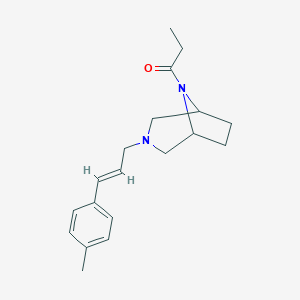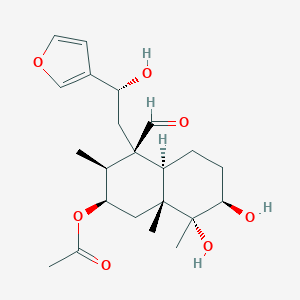
N,N-diméthylformamide
Vue d'ensemble
Description
La 2,5-diméthoxymethamphetamine (2,5-DMMA) est un composé synthétique appartenant à la classe des phénéthylamines et des amphétamines. Sa structure est caractérisée par la présence de deux groupes méthoxy liés au cycle benzénique aux positions 2 et 5, ainsi que par un squelette de méthamphétamine. Ce composé est connu pour ses propriétés psychoactives et a fait l'objet d'études pour ses effets potentiels sur le système nerveux central .
Applications De Recherche Scientifique
2,5-Dimethoxymethamphetamine has been studied for various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its psychoactive properties and potential therapeutic applications in treating certain neurological disorders.
Mécanisme D'action
Target of Action
Methyl-DMA, also known as 2,5-dimethoxy-N-methylamphetamine, is a lesser-known psychedelic drug and substituted methamphetamine It’s structurally similar to other amphetamines which primarily target monoamine transporters, including those for dopamine, norepinephrine, and serotonin .
Mode of Action
Once inside, MDMA inhibits the vesicular monoamine transporter, which results in increased concentrations of serotonin, norepinephrine, and dopamine into the cytoplasm, and induces their release by reversing their respective transporters through a process known as phosphorylation .
Biochemical Pathways
Based on its similarity to mdma, it can be inferred that methyl-dma might affect the serotonin, norepinephrine, and dopamine pathways . These pathways play crucial roles in mood regulation, cognition, reward, learning, and memory.
Pharmacokinetics
Like other amphetamines, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to mdma, it can be inferred that methyl-dma might induce a surge of serotonin, norepinephrine, and dopamine in the synaptic cleft, leading to increased neurotransmission . This could result in the psychoactive and stimulant effects typically associated with amphetamines.
Analyse Biochimique
Biochemical Properties
It is known that Methyl-DMA, like other amphetamines, interacts with various enzymes and proteins within the body
Cellular Effects
It is known that amphetamines can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that amphetamines, including Methyl-DMA, can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of amphetamines can change over time in laboratory settings
Dosage Effects in Animal Models
It is known that the effects of amphetamines can vary with different dosages in animal models
Metabolic Pathways
It is known that amphetamines, including Methyl-DMA, can interact with various enzymes and cofactors
Transport and Distribution
It is known that amphetamines, including Methyl-DMA, can interact with various transporters or binding proteins
Subcellular Localization
It is known that amphetamines, including Methyl-DMA, can be directed to specific compartments or organelles
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 2,5-diméthoxymethamphetamine implique généralement les étapes suivantes :
Matière Première : La synthèse commence par le 2,5-diméthoxybenzaldéhyde.
Formation de l'Intermédiaire : Le benzaldéhyde est soumis à une réaction de réduction-amination avec de la méthylamine pour former la 2,5-diméthoxyphényl-2-propanone.
Réduction : L'intermédiaire est ensuite réduit à l'aide d'un agent réducteur tel que l'hydrure de lithium aluminium (LiAlH4) pour produire de la 2,5-diméthoxyamphétamine.
Méthylation : Enfin, l'amphétamine est méthylée à l'aide d'iodure de méthyle (CH3I) pour produire de la 2,5-diméthoxymethamphetamine.
Méthodes de Production Industrielle
La production industrielle de la 2,5-diméthoxymethamphetamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de qualité industrielle et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les réactions sont généralement effectuées dans de grands réacteurs avec un contrôle précis de la température, de la pression et de la durée de réaction .
Analyse Des Réactions Chimiques
Types de Réactions
La 2,5-diméthoxymethamphetamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent le convertir à nouveau en ses formes précurseurs.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et Conditions Courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols) sont utilisés.
Produits Principaux
Oxydation : Produit des quinones et d'autres dérivés oxydés.
Réduction : Donne des formes réduites telles que la 2,5-diméthoxyphényl-2-propanone.
Substitution : Donne des phénéthylamines substituées avec des groupes fonctionnels variés.
4. Applications de la Recherche Scientifique
La 2,5-diméthoxymethamphetamine a été étudiée pour diverses applications de la recherche scientifique :
Chimie : Utilisée comme étalon de référence en chimie analytique pour l'identification et la quantification de composés similaires.
Biologie : Etudiée pour ses effets sur les systèmes de neurotransmetteurs et son utilisation potentielle en neuropharmacologie.
Médecine : Explorée pour ses propriétés psychoactives et ses applications thérapeutiques potentielles dans le traitement de certains troubles neurologiques.
5. Mécanisme d'Action
Le mécanisme d'action de la 2,5-diméthoxymethamphetamine implique son interaction avec les transporteurs de monoamines dans le cerveau. Elle agit comme un substrat pour ces transporteurs, ce qui entraîne la libération de neurotransmetteurs tels que la sérotonine, la dopamine et la noradrénaline dans la fente synaptique. Cela se traduit par une augmentation des niveaux de neurotransmetteurs et une signalisation accrue, ce qui contribue à ses effets psychoactifs .
Comparaison Avec Des Composés Similaires
Composés Similaires
2,5-Diméthoxyamphétamine (2,5-DMA) : Structure similaire, mais sans le groupe méthyle supplémentaire sur l'atome d'azote.
2,5-Diméthoxy-4-méthylamphétamine (DOM) : Contient un groupe méthyle supplémentaire en position 4 sur le cycle benzénique.
2,5-Diméthoxy-4-éthylamphétamine (DOET) : Structure similaire avec un groupe éthyle en position 4.
Unicité
La 2,5-diméthoxymethamphetamine est unique en raison de son motif de substitution spécifique et de la présence du squelette de méthamphétamine. Cette configuration structurelle confère des propriétés pharmacologiques distinctes, la différenciant des autres composés apparentés en termes de puissance, de durée d'action et d'effets psychoactifs .
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(13-2)7-10-8-11(14-3)5-6-12(10)15-4/h5-6,8-9,13H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDBPMOXIPCTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388848 | |
| Record name | Methyl-DMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54687-43-3 | |
| Record name | 2,5-Dimethoxy-N,α-dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54687-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dmma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054687433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-DMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL-DMA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ENR33265E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the absorption and metabolism of DMA in rats and dogs?
A1: Research shows that DMA, administered orally as the methane sulfonate salt (DMA-MS), is absorbed well in both rats [, ] and dogs [, ]. The absorption rate for the oral dose was determined to be 80% in rats and 100% in dogs [, ]. DMA undergoes rapid metabolism in the liver, resulting in at least six polar metabolites [, ]. Two identified minor metabolites are Des-methyl-DMA and DMA-N-oxide [, ].
Q2: How does enterohepatic circulation affect DMA's pharmacokinetic profile?
A2: Enterohepatic circulation plays a significant role in DMA's pharmacokinetics. Studies indicate that up to 47% of an intravenous dose is excreted in the bile of rats, leading to an efficient enterohepatic circulation process [, ]. This reabsorption and recirculation contribute to the longer plasma half-lives observed for DMA: approximately 40 hours in dogs and 58-90 hours in rats [, ]. This process also explains the atypical increase in plasma radioactivity observed after an intravenous dose [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















